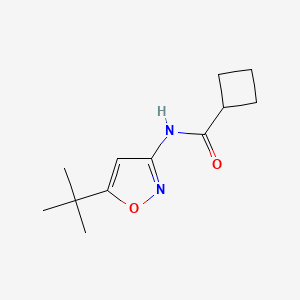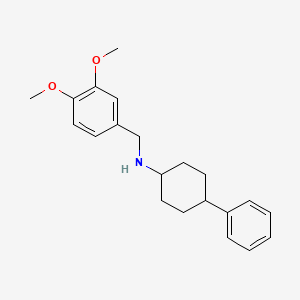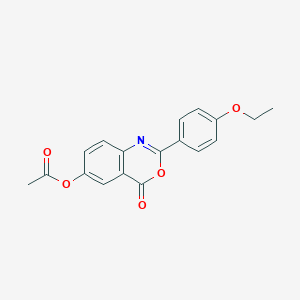
2-(2,4,6-trichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-trichlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, commonly known as triclosan, is a synthetic organic compound with broad-spectrum antimicrobial properties. It is widely used in personal care products, such as soaps, toothpastes, and deodorants, as well as in household items, such as cutting boards and kitchen utensils. Triclosan has been the subject of numerous scientific studies due to its potential impact on human health and the environment.
Mécanisme D'action
Triclosan works by inhibiting the activity of enoyl-acyl carrier protein reductase, an enzyme involved in the synthesis of fatty acids in bacteria. This leads to the disruption of bacterial cell membranes and ultimately cell death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects on both bacteria and humans. In bacteria, triclosan can lead to the development of antibiotic resistance and the alteration of bacterial communities. In humans, triclosan has been shown to disrupt hormone function and may contribute to the development of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages for use in lab experiments, including its broad-spectrum antimicrobial properties and its ability to inhibit the activity of enoyl-acyl carrier protein reductase. However, triclosan also has limitations, such as its potential impact on human health and the environment, and the development of antibiotic resistance.
Orientations Futures
There are several future directions for research on triclosan, including the development of alternative antimicrobial agents that do not have the same potential health and environmental impacts, and the investigation of the long-term effects of triclosan exposure on human health and the environment. Additionally, further research is needed to better understand the mechanisms of action of triclosan and its impact on bacterial communities.
Méthodes De Synthèse
Triclosan can be synthesized through a multi-step process that involves the reaction of 2,4,6-trichlorophenol with epichlorohydrin to form 2-(2,4,6-trichlorophenoxy)propanol. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to produce triclosan.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antimicrobial properties and its potential impact on human health and the environment. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. Triclosan has also been used in scientific research as a tool to study the mechanism of action of antimicrobial agents.
Propriétés
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl5NO3/c16-8-5-12(19)14(13(20)6-8)23-3-4-24-15(22)21-9-1-2-10(17)11(18)7-9/h1-2,5-7H,3-4H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGXGFOMFTKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4996040.png)
![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)

![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)




![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)
